(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one
Overview
Description
(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one, also known as Semagacestat metabolite M2, is the Glucagon-Like Peptide 1 (GLP-1) receptor . The GLP-1 receptor is of particular interest for its glucose-lowering effects . The physiological response to oral ingestion of nutrients, involving the incretin system, is reduced in some patients with type 2 diabetes but may be augmented by administration of GLP-1 receptor agonists .
Mode of Action
Semagacestat metabolite M2, as a GLP-1 receptor agonist, interacts with its target by stimulating the GLP-1 receptors, thereby increasing insulin secretion in response to oral and intravenous glucose . This interaction results in the augmentation of the incretin effect, which is the increased secretion of insulin in response to oral glucose ingestion compared to an isoglycemic intravenous glucose infusion .
Biochemical Pathways
The activation of the GLP-1 receptor by Semagacestat metabolite M2 affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . The incretin effect is reduced in people with type 2 diabetes, and the administration of GLP-1 receptor agonists like Semagacestat metabolite M2 can help augment this effect .
Result of Action
The molecular and cellular effects of the action of Semagacestat metabolite M2 involve the stimulation of the GLP-1 receptors, which leads to an increase in insulin secretion. This results in a decrease in blood glucose levels, which is particularly beneficial for individuals with type 2 diabetes .
Properties
IUPAC Name |
(5S)-5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14/h2-5,10H,6-7,12H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETLCOJLSHBJEZ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C(C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC=CC=C2[C@@H](C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657697 | |
Record name | (1S)-1-Amino-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253324-92-4 | |
Record name | (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253324-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253324924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-1-Amino-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-AMINO-1,3,4,5-TETRAHYDRO-3-METHYL-2H-3-BENZAZEPIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z463545GW2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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